3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one
Overview
Description
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.23 . The IUPAC name for this compound is 3-hydroxy-5-(2-hydroxyphenyl)-2-cyclohexen-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12O3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-4,8,15H,5-7H2 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Physical and Chemical Properties Analysis
The compound this compound is stored at refrigerated temperatures .Scientific Research Applications
Ultrasound-Enhanced Synthesis
The compound is synthesized using a one-pot, three-component reaction enhanced by ultrasound, providing benefits such as high yields, mild conditions, and environmental friendliness. This method offers a novel alternative for the synthesis of thioether derivatives of the compound (Song et al., 2015).
Molecular Dynamics Study
NMR spectroscopy has been used to investigate the molecular dynamics of cyclohexenone derivatives, including 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one. This study highlights the presence of keto–enol tautomeric transitions and intramolecular hydrogen bonding in these compounds (Mamedov et al., 2013).
Structural Analysis
The compound's structure has been analyzed, revealing a distorted envelope conformation of the cyclohex-2-en-1-one ring and the influence of electron delocalization, as evidenced by bond lengths and angles in the molecular structure (Jasinski et al., 2012).
Tautomerism Studies
Extensive NMR and computational studies have been conducted on the tautomerism of 3-hydroxy cyclohexenone derivatives, providing insights into the compound's various tautomeric forms and their energy landscapes (Chans et al., 2014).
Synthesis of Heterocyclic Compounds
This compound has been used in the Baylis–Hillman reaction for the synthesis of indolin-2-ones and polycyclic fused furans, expanding its application in organic synthesis (Basavaiah et al., 2010).
Corrosion Inhibition
Derivatives of the compound have shown potential as corrosion inhibitors for mild steel in acidic environments, with studies combining experimental and theoretical techniques to understand their inhibition mechanisms (Verma et al., 2015).
Synthesis of Functionalized Intermediates
The compound has been synthesized as a functionalized intermediate for the creation of organic and heterocyclic compounds, demonstrating its versatility in chemical synthesis (Fadeyi & Okoro, 2008).
Hydrogen-Bonding Studies
Studies on the basicities and polarities of derivatives of cyclohex-2-enone, including this compound, have been conducted using spectroscopy, revealing insights into their hydrogen-bonding abilities and electronic properties (Orlov et al., 1978).
Development of Pharmaceutical Agents
This compound has been used in the synthesis of potential pharmaceutical agents, particularly in exploring its anticancer properties through molecular docking studies (Kokila et al., 2017).
Safety and Hazards
The compound 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash hands thoroughly after handling and not to eat, drink, or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn .
Properties
IUPAC Name |
3-hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-4,7-8,13,15H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPFVUWYRJREIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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